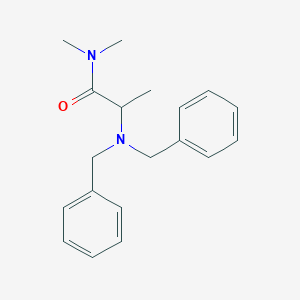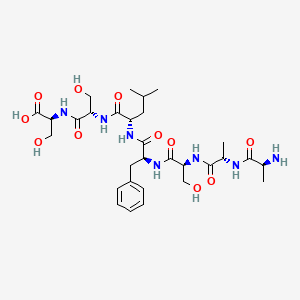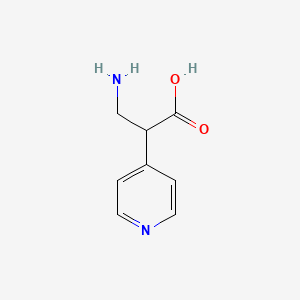
L-Lysyl-O-benzyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-O-benzyl-L-serine is a compound that combines the amino acids lysine and serine, with a benzyl group attached to the serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-O-benzyl-L-serine typically involves the protection of the amino groups of lysine and serine, followed by the coupling of these protected amino acids. One common method is the use of benzyl chloroformate to protect the amino group of serine, forming O-benzyl-L-serine . The lysine residue can be protected using a similar strategy, and the two protected amino acids are then coupled using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to remove the benzyl group, yielding L-lysyl-L-serine.
Substitution: The benzyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: L-lysyl-L-serine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-Lysyl-O-benzyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialized peptides and proteins for research and development.
Mécanisme D'action
The mechanism of action of L-Lysyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain targets, potentially modulating their activity. The lysine and serine residues can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-lysyl-L-serine: Lacks the benzyl group, resulting in different chemical properties and biological activity.
O-benzyl-L-serine: Contains only the benzylated serine residue, without the lysine component.
Nɛ-benzyloxycarbonyl-L-lysyl-morpholine-2,5-dione: A related compound with a different protecting group and structure.
Uniqueness
L-Lysyl-O-benzyl-L-serine is unique due to the presence of both lysine and benzylated serine residues, which confer distinct chemical and biological properties. The benzyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
921934-32-9 |
|---|---|
Formule moléculaire |
C16H25N3O4 |
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H25N3O4/c17-9-5-4-8-13(18)15(20)19-14(16(21)22)11-23-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17-18H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 |
Clé InChI |
PFDALMCUYCOUDX-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)


![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)

![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)



![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)


![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)
